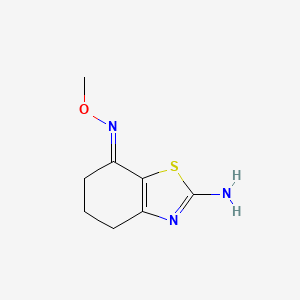

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This would involve studying properties such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research on the synthesis and properties of derivatives related to 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine reveals the diversity of synthetic pathways and the structural complexities of these compounds. For instance, Pozharskii et al. (1998) discuss the synthesis of 1-(N-Nitrosoalkylamino)benzimidazoles, shedding light on the intricacies of nitrosation reactions and structural isomerism due to hindered rotation around specific bonds (Pozharskii et al., 1998). This research highlights the foundational chemistry that could be applicable to the synthesis and understanding of this compound derivatives.

Pharmacological Applications

Falch et al. (1999) delve into the pharmacological potential of certain derivatives, specifically focusing on selective inhibitors of glial GABA uptake. Their research on the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and analogs offers insights into the selectivity and potency of these compounds in inhibiting GABA uptake in glial versus neuronal cells, which may inform future studies on related compounds for neurological applications (Falch et al., 1999).

Material Science and Dyeing Properties

In material science and dye application, Georgiadou and Tsatsaroni (2002) investigated the dyeing properties of heterocyclic amines, including derivatives of benzothiazole, which are used to color cellulose acetate in various hues. Their study on the effects of heterocyclic ring substituents and the diazo and coupling components on dye coloration could potentially extend to the application of this compound derivatives in material science (Georgiadou & Tsatsaroni, 2002).

Anticancer and Antimicrobial Research

The exploration of novel compounds for anticancer and antimicrobial applications is a critical area of research. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes containing benzimidazole ligands, including derivatives similar to the compound of interest, assessing their potential as anticancer agents. Their findings on structure-activity relationships, cytotoxicity against various cancer cell lines, and the importance of metal coordination in enhancing biological activity underscore the potential of these compounds in therapeutic applications (Ghani & Mansour, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves the condensation of 2-aminothiophenol with 2-cyanobutanal followed by reduction and cyclization to form the desired product.", "Starting Materials": [ "2-aminothiophenol", "2-cyanobutanal", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol in methanol and add 2-cyanobutanal to the solution.", "Step 2: Add a catalytic amount of hydrochloric acid to the solution and stir at room temperature for 24 hours.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and brine, then dry over magnesium sulfate.", "Step 6: Concentrate the solution and purify the product by column chromatography using a mixture of hexanes and ethyl acetate as the eluent." ] } | |

| 1883022-66-9 | |

Molekularformel |

C8H11N3OS |

Molekulargewicht |

197.26 g/mol |

IUPAC-Name |

7-methoxyimino-5,6-dihydro-4H-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C8H11N3OS/c1-12-11-6-4-2-3-5-7(6)13-8(9)10-5/h2-4H2,1H3,(H2,9,10) |

InChI-Schlüssel |

JINSUVKOWMQGSF-UHFFFAOYSA-N |

SMILES |

CON=C1CCCC2=C1SC(=N2)N |

Kanonische SMILES |

CON=C1CCCC2=C1SC(=N2)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2993534.png)

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2993541.png)

![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)

![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2993549.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2993554.png)

![6-chloro-N2-{[4-(trifluoromethyl)phenyl]methyl}pyridine-2,5-dicarboxamide](/img/structure/B2993556.png)